Chimassorb 119
Description
Overview of Hindered Amine Light Stabilizers (HALS) in Polymer Science
Hindered Amine Light Stabilizers (HALS) are a class of chemical compounds used to protect polymers from photo-oxidative degradation. wikipedia.orgwelltchemicals.com Unlike UV absorbers, which block or absorb UV radiation, HALS function by scavenging free radicals that are generated when polymers are exposed to UV light. welltchemicals.com3vsigmausa.comyoutube.com This mechanism involves a cyclic process, often referred to as the Denisov cycle, where the HALS are regenerated, allowing them to provide long-lasting protection without being consumed in the process. wikipedia.orgyoutube.com
The core of a HALS molecule is an amine functional group, typically derived from tetramethylpiperidine. wikipedia.orgyoutube.com The "hindered" nature of these amines, due to bulky surrounding chemical groups, enhances their stability and prevents undesirable side reactions during polymer processing. wikipedia.orgyoutube.com HALS are highly effective in a wide range of polymers, including polyolefins, styrenics, and polyamides, where they help to maintain mechanical properties and prevent discoloration, cracking, and loss of strength. tandfonline.combasf.com
Historical Context of Chimassorb 119 Development and Introduction
The development of this compound by Ciba-Geigy was a direct response to the limitations of earlier, lower molecular weight HALS. longchangchemical.com These earlier stabilizers were prone to volatility and migration out of the polymer matrix, which reduced their long-term effectiveness. longchangchemical.com To address this, this compound was designed as a monomeric polymer HALS with a significantly higher molecular weight. longchangchemical.com
This innovation provided a stabilizer with low volatility and a reduced tendency to migrate, ensuring it remained within the polymer to provide continuous protection. basf.combasf.comazelis.com The introduction of this compound, with a molecular weight in the optimal range of 2000-3000 g/mol , offered a more balanced and durable solution for the photostabilization of polymers like polyolefins and polystyrenes. longchangchemical.com
Significance of this compound in Mitigating Polymer Degradation
The primary significance of this compound lies in its exceptional ability to protect polymers from degradation caused by UV light and heat. basf.combasf.com Its high molecular weight and low volatility ensure that it provides robust, long-term stabilization for the bulk of the polymer. basf.comazelis.com This is particularly crucial for products with a high surface area-to-volume ratio, which are more susceptible to stabilizer loss.
This compound is effective in a broad array of polymers, including polyethylene (B3416737), polypropylene (B1209903), and various elastomers. basf.com It helps to preserve the material's physical properties, such as tensile strength and color, even under harsh environmental conditions. welltchemicals.com3vsigmausa.com Furthermore, its unique piperidyl-methyl group reduces chemical interactions and discoloration, making it a preferred choice in many applications. basf.comazelis.combasf.com The use of this compound contributes to the extended service life of plastic products, from agricultural films to automotive parts. haihangchem.comunilongindustry.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane linchemical.com |
| CAS Number | 106990-43-6 haihangchem.comlinchemical.comchemicalbook.com |
| Molecular Formula | C132H250N32 haihangchem.comlinchemical.comsmolecule.com |
| Molecular Weight | ~2285.61 - 2300 g/mol basf.comlinchemical.comchemicalbook.com |
| Appearance | Light-yellow or white granules haihangchem.comlinchemical.com |
| Melting Point | 115-150 °C linchemical.comchemicalbook.com |
| Solubility | Soluble in acetone, toluene, xylene, chloroform; Insoluble in water linchemical.com |
Applications of this compound in Various Polymers
| Polymer | Application Examples |
| Polypropylene (PP) | Fibers, filled PP with talcum powder basf.comhaihangchem.com |
| Polyethylene (PE) | Agricultural greenhouse films basf.comhaihangchem.com |
| Elastomers (e.g., EPDM, EVA) | Automotive parts, various molded goods basf.comhaihangchem.com |
| Styrenics (e.g., ABS, SAN) | Housings for electronics, automotive components basf.com |
| Polyamides (PA) | Fibers, engineering plastics basf.com |
| Polyurethanes (PU) | Coatings, foams basf.com |
| Other | Powder coatings, PET, PMMA basf.comhaihangchem.com |
Structure
2D Structure
Properties
IUPAC Name |
6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXKGVQBCBSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H250N32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047122 | |
| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106990-43-6 | |
| Record name | Chimassorb 119 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106990-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tinuvin 119 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIOXIDANT 119 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Chimassorb 119 As a Stabilizer
Free Radical Scavenging Mechanism.basf.comsmolecule.com
The primary protective function of Chimassorb 119 lies in its ability to scavenge free radicals, which are highly reactive species that initiate and propagate the degradation of polymer chains. basf.comsmolecule.comguidechem.com This process is crucial in maintaining the structural integrity and appearance of the material. basf.combasf.com
Hydrogen Abstraction (HA) Process and Sterically Hindered Amine Groups.smolecule.com
This compound's molecular structure contains sterically hindered amine groups that are central to its function. smolecule.comazelis.com These groups can readily donate a hydrogen atom to terminate the chain reaction of free radicals formed within the polymer upon exposure to UV radiation. smolecule.com This hydrogen abstraction (HA) process effectively neutralizes the radicals, preventing them from causing further damage to the polymer matrix. smolecule.com The bulky chemical structure around the amine group enhances its stability and longevity in this protective role. imcdus.comazelis.com
Nitroxyl (B88944) Radical Formation and the Denisov Cycle.avmachado-lab.orginfona.pl
Upon scavenging a free radical, the hindered amine group of this compound is transformed into a stable nitroxyl radical. avmachado-lab.org This is a key step in a regenerative cyclic process known as the Denisov cycle. avmachado-lab.org The newly formed nitroxyl radical is itself a potent scavenger and can trap alkyl radicals, which are another type of destructive free radical. This reaction forms aminoethers that can then react with peroxyl radicals, regenerating the nitroxyl radical and allowing it to participate in further scavenging cycles. This cyclic mechanism ensures the long-term effectiveness of this compound as a stabilizer. avmachado-lab.org
Interaction with Polymer Degradation Pathways.smolecule.comipgchem.com
This compound intervenes in the degradation pathways of polymers, particularly those initiated by light and heat, thereby extending the material's service life. smolecule.comipgchem.com
Inhibition of Photo-oxidation Processes.smolecule.comipgchem.com
Photo-oxidation is a primary cause of polymer degradation, leading to undesirable changes such as cracking, chalking, and discoloration. scribd.com this compound effectively inhibits these processes by scavenging the free radicals generated by UV radiation. basf.comsmolecule.comguidechem.com By interrupting the radical chain reactions, it preserves the physical and chemical properties of the polymer. basf.combasf.com Its high molecular weight contributes to low volatility and migration resistance, ensuring that it remains within the polymer to provide long-lasting protection against UV-induced damage. basf.comimcdus.comazelis.com
Role in Long-Term Thermal Stabilization of Polyolefins.azelis.comipgchem.com
Beyond its photostabilizing effects, this compound also plays a significant role in the long-term thermal stabilization of polyolefins like polypropylene (B1209903) and polyethylene (B3416737). basf.comazelis.comipgchem.com It functions as an effective antioxidant, enhancing the material's resistance to degradation at elevated temperatures. ipgchem.commade-in-china.com This dual functionality makes it a versatile stabilizer for applications where polymers are exposed to both light and heat. basf.com
Synergistic Effects with Other Stabilizers.ipgchem.comsancaiindustry.com
The performance of this compound can be further enhanced when used in combination with other types of stabilizers. ipgchem.comsancaiindustry.com This synergistic effect allows for a more comprehensive protection of the polymer. For instance, when used with UV absorbers, which work by filtering out harmful UV radiation, a complementary protective system is created. ipgchem.com The UV absorber reduces the number of free radicals generated, while this compound scavenges those that are inevitably formed. guidechem.comipgchem.com Synergies are also observed with other HALS, such as lower and higher molecular weight variants, leading to a broader and more robust stabilization package. ipgchem.com
Interactive Data Table: Synergistic Combinations with this compound
| Stabilizer Type | Specific Example(s) | Observed Synergistic Effect |
| Low Molecular Weight HALS | Light stabilizer 770, UV3853 | Enhanced overall light stability. ipgchem.com |
| High Molecular Weight HALS | LS622 | Improved long-term stabilization. ipgchem.com |
| UV Absorbers | Benzoates, Tinuvin P | Comprehensive protection against UV radiation. avmachado-lab.orgipgchem.com |
Interactions with Antioxidants (e.g., hindered phenols, phosphites)
The interaction between this compound and primary antioxidants, such as hindered phenols, and secondary antioxidants, like phosphites, is a complex area of research with evidence of both synergistic and antagonistic effects. Antioxidants are crucial for protecting polymers during high-temperature processing and long-term thermal aging. google.comgoogle.com Hindered phenols scavenge oxygen-centered radicals, while phosphites decompose hydroperoxides. tappi.org
Some studies have indicated a strong synergistic effect when HALS are combined with phenolic antioxidants. researchgate.net This synergy was previously thought to involve the regeneration of the phenolic antioxidant by the HALS-derived hydroxylamine (B1172632). researchgate.net However, more recent research suggests a different mechanism, particularly with sterically hindered phenols, involving the formation of quinoid derivatives. researchgate.net
Conversely, other investigations have reported antagonistic effects between HALS and phenolic antioxidants under certain conditions. researchgate.netiea-shc.org This antagonism can lead to the premature consumption of both stabilizers. researchgate.netiea-shc.org The formation of inactive hydroxylamine species from the reaction between the HALS nitroxide radical and the phenol (B47542) is one proposed pathway for this negative interaction. researchgate.net
The ratio of the different stabilizers is a critical factor. For example, in polypropylene, it has been shown that very good melt flow index (MFI) performance can be achieved with very low levels of phenolic antioxidant when combined with a higher concentration of phosphite (B83602) antioxidant, in ratios of 1:10 to 1:20. google.com This approach can also offer benefits in terms of health, environment, and cost. google.comepo.org "Phenol-free" stabilization systems, which utilize a combination of hindered amines and hydroxylamines (with or without phosphites), have been developed for color-critical applications to avoid the discoloration associated with the oxidation of phenolic antioxidants. tappi.org
Evaluation of Multifunctional Stabilization Systems
Multifunctional stabilization systems, which incorporate this compound alongside other additives like UV absorbers and antioxidants, are designed to provide comprehensive protection against various degradation pathways. innospk.comscribd.com The goal is to create a synergistic blend that minimizes polymer degradation and color change, thereby maximizing the material's service life. scribd.com
The effectiveness of these systems is evaluated based on their performance in specific applications. For example, in polypropylene fibers for outdoor use, a combination of this compound and other high-performance HALS is often required to meet the demanding requirements for color and physical property retention. scribd.com
Research has shown that newer generation HALS, such as Chimassorb 2020 and this compound, can minimize negative interactions with pigments, preventing issues like pigment agglomeration and ensuring better color yield in pigmented polyolefins. scribd.com
The following table presents data on the effect of different HALS on the color yield of pigmented polypropylene, demonstrating the superior performance of newer generation stabilizers.
| HALS | Delta E (Ref. No HALS) |
| Chimassorb 2020 | 0.3 - 0.6 |
| This compound | 0.3 - 0.9 |
| Chimassorb 944 | 10.4 - 17.0 |
| Data from a study on 15% Flush of CPC Blue with 12.5% HALS in PP, Brabender Mixed and Let Down 50/1 in PP. scribd.com |
In another example, the stabilization of pigmented polypropylene fibers with different HALS and their combinations was evaluated. The results indicated that a multifunctional system provides enhanced performance over traditional HALS alone. scribd.com
The development of these multifunctional systems is driven by the increasing demand for durable plastics in applications with significant sun exposure. mapeconsulting.it For instance, in agricultural greenhouse films, the stabilization system must withstand not only high solar radiation and temperature but also the antagonistic effects of agrochemicals. mapeconsulting.it Innovative systems are being developed to enhance the resistance of traditional HALS like this compound to these harsh conditions. mapeconsulting.it
Synthetic Pathways and Structural Elucidation
Synthesis Methodologies
The creation of Chimassorb 119 is a multi-step process rooted in condensation polymerization. This method allows for the construction of its large and complex molecular architecture, which is fundamental to its function as a stabilizer.
Condensation Reactions involving Diamines and Bis(triazine) Compounds
The synthesis of this compound typically involves a condensation reaction between a diamine and a bis(triazine) compound. smolecule.com This process is a cornerstone of its production, leading to the formation of the sterically hindered amine structure that is crucial for its light-stabilizing capabilities. smolecule.com One of the key reactions in the synthesis of related HALS involves the polymerization of 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- with a compound like 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine. cymitquimica.comchemspider.com This type of polycondensation reaction results in a high molecular weight polymer, a defining characteristic of this compound. cymitquimica.com
Proprietary Aspects of Industrial Synthesis
The precise details of the industrial synthesis of this compound, including specific reagents and reaction conditions, are often proprietary and not extensively documented in public literature. smolecule.com Manufacturers of specialty chemicals, such as BASF, maintain these details as trade secrets. innospk.com However, it is understood that the process is designed to produce a high-molecular-weight triazine-piperidine condensate. innospk.com The synthesis of HALS in general can involve various catalysts and solvents to achieve the desired product characteristics, such as high yield and purity. google.com The complexity of these industrial processes aims to create a product with a well-defined molecular weight distribution for optimal performance. 3vsigmausa.com
Structural Characteristics and their Influence on Performance
The performance of this compound as a light stabilizer is directly linked to its specific structural features. Its high molecular weight and the presence of the piperidyl-methyl group are particularly significant.
Molecular Weight and its Impact on Migration and Volatility
This compound is a high-molecular-weight HALS, with a molecular weight of approximately 2285.6 to 2300 g/mol . smolecule.combasf.com This high molecular weight is a key factor in its low volatility and minimal migration from the polymer matrix. smolecule.cominnospk.combasf.combasf.comimcdus.com The reduced tendency to migrate ensures long-lasting protection for the polymer. smolecule.combasf.com In contrast, low-molecular-weight HALS can be prone to volatilization at the high temperatures used during polymer extrusion, which can diminish their protective effects. scielo.br The high molecular weight of this compound contributes to its excellent polymer compatibility and high resistance to extraction. basf.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~2285.6 - 2300 g/mol | smolecule.combasf.com |
| Appearance | White to off-white/slight yellow powder/granules | smolecule.comchemicalbook.inalibaba.com |
| Melting Point | 115-150 °C | chemicalbook.inalibaba.com |
| Volatility | Low | smolecule.cominnospk.combasf.combasf.comimcdus.com |
| Migration | Low | smolecule.combasf.combasf.comimcdus.com |
Significance of the Piperidyl-Methyl Group
A distinct feature of this compound is the presence of a piperidyl-methyl group. basf.comimcdus.combasf.compolyadchem.co.kr This structural element provides a significant advantage over other commercial HALS by reducing certain chemical interactions and subsequent discoloration. basf.comimcdus.combasf.compolyadchem.co.kr The sterically hindered amine groups within the piperidine (B6355638) rings are fundamental to the mechanism of action for HALS, which involves scavenging free radicals generated by UV radiation. smolecule.com The N-methyl substitution on the piperidine ring is a key characteristic of this particular HALS. chemicalbook.comnih.gov
Purity and Impurity Profiling from Manufacturing Processes
The manufacturing process of commercial-grade HALS like this compound can result in the presence of impurities and unreacted compounds. nih.govresearchgate.net Analytical techniques such as capillary electrophoresis coupled with mass spectrometry have been employed to characterize the composition of technical HALS products. nih.govresearchgate.net
Studies have revealed that the actual structural composition of some HALS may not be fully congruent with the information provided by manufacturers. nih.govresearchgate.net In the case of this compound, analysis has identified the presence of impurities or unreacted components remaining from the manufacturing process. nih.govresearchgate.net These impurities can potentially arise from side reactions or incomplete polymerization during the complex synthesis. The presence of certain phosphorus-containing compounds, sometimes used in related processes, can lead to the formation of byproducts that may affect the final product's color and stability. google.com Ensuring a high purity of at least 99.0% is a quality standard for some suppliers. chemicalbook.inalibaba.com
Advanced Analytical Methodologies for Chimassorb 119
Spectroscopic Characterization Techniqueseag.comshimadzu.it
Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in Chimassorb 119 and can be used to monitor its degradation.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. ulisboa.pt In the context of this compound, FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is employed to monitor the chemical changes that occur on the surface of a polymer during degradation. avmachado-lab.orgresearchgate.net By tracking the changes in specific infrared absorption bands, the degradation of the polymer and the consumption of the stabilizer can be followed. avmachado-lab.org For example, in studies of Acrylonitrile-Butadiene-Styrene (ABS) stabilized with this compound, FTIR-ATR was used to monitor the loss of the butadiene component, which is an indicator of polymer degradation. avmachado-lab.orgresearchgate.net The spectra of this compound itself are available in spectral databases. spectrabase.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 106990-43-6 |
| n-Hexylamine | 111-26-2 |
| Carbon Dioxide | 124-38-9 |
| Formic Acid | 64-18-6 |
| Acetonitrile | 75-05-8 |
| Ethyl Acetate | 141-78-6 |
| Triethylamine | 121-44-8 |
| Acrylonitrile-Butadiene-Styrene (ABS) | 9003-56-9 |
UV-Visible Spectroscopy for Photodegradation Assessment
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for evaluating the photodegradation of polymers and the effectiveness of light stabilizers like this compound. This method measures the absorption of UV and visible light by a material, providing insights into chemical changes that occur upon exposure to light.
In the context of photodegradation studies, UV-Vis spectroscopy can be used to monitor the chemical changes in a polymer matrix containing this compound. For instance, in studies of poly(vinyl chloride) (PVC) films, UV-Vis spectroscopy, alongside other techniques, helps in comparing the photodegradation of unstabilized films with those containing stabilizers. researchgate.net The rate of degradation can be tracked by observing changes in the UV-Vis spectrum over time, such as the formation of new chromophores resulting from polymer oxidation. scielo.brscielo.br The presence of this compound is intended to retard these degradation processes, and its effectiveness can be quantified by the reduced rate of change in the UV-Vis absorbance. researchgate.net Research has shown that additives like this compound absorb significantly in the UV range, which is a key aspect of their protective function. scholaris.ca
The assessment often involves exposing polymer films to accelerated weathering conditions and periodically measuring their UV-Vis spectra. scielo.br The development of absorption bands at specific wavelengths can be correlated with the formation of degradation products, such as carbonyl groups. scielo.br
Table 1: Application of UV-Visible Spectroscopy in Photodegradation Studies
| Parameter Monitored | Observation | Significance |
| Change in UV absorbance | Increased absorbance in specific regions over time. | Indicates the formation of chromophoric degradation products in the polymer. |
| Rate of spectral change | Slower rate of change in stabilized polymers. | Demonstrates the effectiveness of this compound in retarding photodegradation. |
| Chromophore formation | Appearance of new absorption bands. | Correlates to specific chemical changes, like oxidation, within the polymer matrix. |
Chemiluminescence (CL) for Polymer Degradation Studies
Chemiluminescence (CL) is a highly sensitive technique used to study the thermo-oxidative and photo-oxidative degradation of polymers. qut.edu.aucore.ac.uk It measures the faint light emitted as a result of the relaxation of electronically excited species, which are often byproducts of oxidation reactions. core.ac.uk This method is particularly valuable for detecting the very early stages of polymer degradation, often before changes are observable by other techniques like infrared spectroscopy. qut.edu.au
In the study of polymers stabilized with HALS such as this compound, CL can provide critical information on the stabilizer's efficiency. The mechanism of HALS involves scavenging radicals, which in turn suppresses the oxidation reactions that lead to light emission. qut.edu.au Therefore, a lower CL intensity or a longer induction period before the onset of significant chemiluminescence indicates a more effective stabilization. researchgate.netresearchgate.net
Research on polypropylene (B1209903) has shown that CL intensity increases and the time to reach maximum CL intensity decreases with higher concentrations of catalyst residues that can initiate oxidation. researchgate.net The addition of stabilizers like Chimassorb 944, a related HALS, has been shown to be effective in counteracting these effects. researchgate.net The data obtained from CL measurements can be used to model the heterogeneous oxidation of polymers and understand the role of stabilizers in preventing this "infectious spreading" of degradation. researchgate.netresearchgate.net
Table 2: Key Findings from Chemiluminescence Studies on Stabilized Polymers
| Measurement | Finding | Implication for this compound |
| CL Intensity | Lower intensity in stabilized polymers. | Indicates effective scavenging of radicals and suppression of oxidative reactions. |
| Oxidation Induction Time | Longer induction period before a rapid increase in CL. | Demonstrates the stabilizer's ability to delay the onset of significant degradation. |
| Time to Maximum CL | Increased time in the presence of a stabilizer. | A quantitative measure of the stabilization efficiency. |
Mass Spectrometry for Structural Identification and Degradation Product Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its degradation products. researchgate.net Its high sensitivity and specificity allow for the analysis of complex mixtures and the characterization of trace components.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like this compound. researchgate.net In ESI-MS/MS, ions of the analyte are generated in solution and then transferred to the gas phase. These ions can then be fragmented, and the resulting fragment ions are analyzed to provide detailed structural information. nih.gov
This technique has been successfully applied to the analysis of various 2,2,6,6-tetramethylpiperidine-based HALS. researchgate.net By studying the fragmentation patterns, researchers can propose fragmentation mechanisms that provide a rationale for the observed product ions. researchgate.net This detailed structural information is crucial for identifying not only the parent HALS molecule but also any impurities or degradation products that may be present in a sample. researchgate.net For instance, ESI-MS/MS can be used to unambiguously identify degradation products in extracts from polymer coatings. researchgate.net
Matrix-Assisted Laser Desorption/Ionisation-Time of Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionisation-Time of Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of high-molecular-weight compounds like this compound. autobio.com.cncriver.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to a detector is measured to determine their mass-to-charge ratio. criver.com
MALDI-TOF MS is highly sensitive and can be used for the direct analysis of HALS in polymer samples, sometimes eliminating the need for complex extraction procedures. researchgate.net It can reveal the distribution of different oligomers in polymeric HALS and identify unreacted compounds or impurities from the manufacturing process. researchgate.net For example, analysis of related HALS has shown a distribution of singly charged ion peaks with specific repeat units. researchgate.net This capability is vital for quality control and for understanding the composition of technical-grade HALS products.
Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle | Key Advantages for this compound Analysis |
| ESI-MS/MS | Soft ionization of molecules in solution, followed by fragmentation and analysis. | Provides detailed structural information for the parent molecule and its degradation products; suitable for complex matrices. researchgate.netnih.gov |
| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix, with mass analysis by time of flight. | High sensitivity; allows for direct analysis of polymer samples; characterizes oligomer distribution and impurities. autobio.com.cncriver.comresearchgate.net |
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques are essential for evaluating the thermal stability of polymers and the effectiveness of stabilizers like this compound. core.ac.uk These methods measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netresearchgate.net DSC can be used to determine key thermal properties such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). researchgate.net
For polymers containing this compound, DSC can be used to assess the stabilizer's effect on the polymer's thermal behavior. For example, the presence of additives can influence the crystallization and melting behavior of the polymer. scielo.br DSC is also used to determine the oxidative induction time (OIT), a measure of the material's resistance to thermo-oxidative degradation. A longer OIT indicates greater stability. While specific DSC data for this compound is not detailed in the provided context, it is a standard method for evaluating the performance of heat stabilizers. core.ac.uk Some commercial product information may specify a melting point determined by DSC. epo.org
Table 4: Information Obtainable from DSC Analysis of Polymers with this compound
| DSC Measurement | Information Provided | Relevance to this compound |
| Melting Temperature (Tm) | The temperature at which the polymer melts. | Can indicate interactions between the polymer and the stabilizer. |
| Crystallization Temperature (Tc) | The temperature at which the polymer crystallizes upon cooling. | Can be influenced by the presence of additives, affecting material properties. |
| Oxidative Induction Time (OIT) | A measure of the time to the onset of oxidation at a constant temperature. | Quantifies the effectiveness of this compound as a thermal stabilizer. |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a rigid to a rubbery state. | Indicates changes in polymer chain mobility, which can be affected by additives. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique in thermal analysis used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This methodology is critical for determining the thermal stability and decomposition characteristics of materials like this compound. The analysis provides valuable data on the temperature at which the material begins to degrade, its decomposition profile, and the amount of volatile content.
Due to its high molecular weight (approximately 2300 g/mol ) and consequent low volatility, this compound exhibits exceptional thermal stability. basf.combasf.cominnospk.com This characteristic is a key performance indicator, as it ensures the stabilizer remains effective during high-temperature polymer processing and in end-use applications exposed to thermal stress. innospk.com TGA is employed to quantify this stability by precisely measuring mass loss as the temperature increases.
Research findings from technical data sheets provide specific insights into the thermal behavior of pure this compound. When subjected to TGA in an air atmosphere with a heating rate of 20°C per minute, the compound shows minimal weight loss at temperatures commonly encountered during polymer processing. basf.com For instance, at 200°C, the weight loss is recorded at a mere 0.7%. basf.com This increases only slightly to 1.1% at 250°C and 2.7% at 300°C, demonstrating its robustness and high resistance to thermal degradation. basf.com This inherent stability is crucial for its function as a long-term heat stabilizer in various polymers. basf.combasf.com
The data below, derived from TGA of the pure substance, illustrates the weight loss percentage at incremental temperatures.
Table 1: Thermogravimetric Analysis of this compound
Heating Rate: 20°C/min in Air
| Temperature (°C) | Weight Loss (%) |
| 200 | 0.7 |
| 250 | 1.1 |
| 300 | 2.7 |
| Data sourced from a technical information sheet for Chimassorb® 119 FL. basf.com |
Research Applications in Polymer Stabilization
Evaluation of Long-Term Stability in Newly Synthesized Polymers
Researchers utilize Chimassorb 119 to assess the long-term stability of newly created polymers when exposed to light. smolecule.com Its high molecular weight and low tendency to migrate provide reliable, long-lasting protection, making it an excellent candidate for evaluating the durability of new polymer formulations. basf.combasf.com The compound's compatibility with a broad range of polymers, including polyolefins and polystyrenes, allows for its use in diverse research applications. smolecule.comlongchangchemical.com
One of the key attributes of this compound in this area is its high thermal stability, which allows it to withstand the high processing temperatures often involved in the synthesis and fabrication of new polymers. smolecule.com This ensures that the stabilizer's performance is not compromised during the initial stages of polymer creation.
Studies on Polymer Degradation Mechanisms
This compound is instrumental in research focused on understanding the mechanisms by which polymers degrade. By incorporating this stabilizer into polymer matrices, scientists can gain insights into the chemical and physical changes that occur under various environmental stresses.
This compound is particularly effective in studying photo-oxidation, the degradation process initiated by exposure to UV radiation. guidechem.com It functions as a free-radical scavenger; upon light exposure, polymer chains can undergo photo-oxidation, leading to the formation of free radicals that break down the polymer's structure. smolecule.com this compound donates a hydrogen atom to these radicals, neutralizing them and preventing further degradation. smolecule.com This mechanism helps preserve the material's integrity.
In studies involving acrylonitrile-butadiene-styrene (ABS), samples stabilized with this compound showed significantly less degradation of the butadiene component compared to non-stabilized samples after accelerated weathering. avmachado-lab.orgresearchgate.net While non-stabilized ABS lost its butadiene component within 22 hours of exposure, stabilized samples retained it for up to 150 hours. avmachado-lab.orgresearchgate.net This demonstrates the stabilizer's ability to interrupt the radical chain reactions responsible for photo-oxidation.
This compound also plays a significant role in investigating thermal degradation. It contributes to the long-term heat stability of polymers like polyolefins, withstanding temperatures up to 150°C. basf.comsinocurechem.com Its high molecular weight and low volatility are advantageous in preventing its loss from the polymer at elevated temperatures. basf.com
The process of thermal-oxidative degradation involves the formation of free radicals due to heat and oxygen, leading to chain scission and the creation of oxygenated functional groups. mdpi.com Research has shown that the addition of HALS like Chimassorb can protect the thermal and physical properties of polymers like low-density polyethylene (B3416737) (LDPE) and even lead to improvements in mechanical properties. researchgate.net
Light-Induced Degradation (Photo-oxidation)
Comparative Studies with Other Light Stabilizers
To advance the field of polymer stabilization, researchers frequently conduct comparative studies to benchmark the performance of different additives.
This compound is often used as a reference standard in studies evaluating new or alternative light stabilizers. smolecule.com Its performance is compared against other HALS and UV absorbers (UVAs) to determine the most effective stabilization system for a given polymer and application. lut.fi
For instance, in studies on polypropylene (B1209903) films, the performance of this compound has been compared to other HALS like Chimassorb 944. scribd.com In another study on ABS, the combination of this compound FL (a form of this compound) and a UVA (Tinuvin P) was found to be more effective at preventing yellowing and degradation than either stabilizer used alone, highlighting synergistic effects. avmachado-lab.orgresearchgate.net
| Stabilizer/System | Polymer | Key Findings from Comparative Studies | Citation |
|---|---|---|---|
| This compound FL vs. Non-stabilized | ABS | Stabilized samples retained the butadiene component for 150 hours under accelerated weathering, compared to 22 hours for non-stabilized samples. | avmachado-lab.orgresearchgate.net |
| This compound vs. Chimassorb 944 | Polypropylene | Both are high-performance HALS, with this compound being a newer generation product launched for enhanced performance in applications like polypropylene fiber. | scribd.com |
| This compound FL + Tinuvin P (UVA) | ABS | The combination provided better protection against yellowing and degradation than either stabilizer used individually. | avmachado-lab.orgresearchgate.net |
| HALS (general) vs. UVA (general) | Mixed Waste Plastics | UVA addition resulted in smaller color change, while HALS addition led to greater improvement in tensile strength and modulus. | lut.fi |
Impact on Polymer Properties Beyond Degradation
The inclusion of this compound can influence various physical and mechanical properties of polymers, beyond just preventing degradation.
Research has shown that the presence of red pigment in polypropylene films, when combined with a HALS like Chimassorb, significantly reduced the rate of chemical degradation. scielo.br However, the color shift was more pronounced in the presence of the pigment, suggesting a chemical interaction or rearrangement of the pigment itself during exposure. scielo.br Furthermore, the addition of HALS to mixed waste plastics has been found to improve tensile strength and modulus. lut.fi In some cases, improvements of up to 36% in the mechanical properties of LDPE composites have been observed with the addition of Chimassorb stabilizers. researchgate.net
Effects on Polymer Compatibility and Extraction Resistance
This compound, a high molecular weight hindered amine light stabilizer (HALS), demonstrates excellent compatibility with a variety of polymers. basf.comimcdus.comspecialchem.com Its considerable molecular weight (approximately 2285.61 g/mol ) is a key factor in its low volatility and minimal tendency to migrate within the polymer matrix. smolecule.combasf.com This characteristic ensures that the stabilizer remains distributed within the bulk of the polymer, providing consistent and long-term protection. basf.combasf.com
The resistance of a stabilizer to extraction by solvents, water, or other environmental factors is critical for durable applications. Research has shown that low molecular weight HALS can be prone to loss during use due to poor extraction resistance and volatility. longchangchemical.com To address this, this compound was developed as a monomeric polymer HALS that exhibits high resistance to extraction. longchangchemical.comsancaiindustry.com This property is crucial for products that are exposed to weathering, washing, or contact with other substances over their service life. longchangchemical.com Its structure, which includes a piperidyl-methyl group, also helps in reducing certain chemical interactions. basf.com The combination of high molecular weight, low migration, and good compatibility makes this compound suitable for use in polyolefins like polypropylene and polyethylene, as well as in materials such as polystyrene, polyamides, and polyacetals. basf.comlongchangchemical.comsancaiindustry.com
Influence on Pigment Dispersion and Color Yield in Pigmented Systems
In pigmented polymer systems, interactions between the stabilizer and the pigment can significantly affect the final product's appearance and stability. Some HALS can cause pigment agglomeration, which leads to a reduction in color yield and inconsistent aesthetics. scribd.com However, research indicates that newer generation HALS, including this compound, are formulated to minimize these negative interactions. basf.comimcdus.comspecialchem.comscribd.com
Table 1: Effect of Different HALS on Color Yield in Polypropylene
This table shows the color difference (Delta E) in pigmented polypropylene when different Hindered Amine Light Stabilizers (HALS) are used, compared to a reference sample without any HALS. A lower Delta E value indicates better color yield and less color distortion.
| HALS | Delta E (Ref. No HALS) |
| This compound | 0.3 - 0.9 |
| Chimassorb 2020 | 0.3 - 0.6 |
| Chimassorb 944 | 10.4 - 17.0 |
Data sourced from a study on 15% Flush of CPC Blue with 12.5% HALS in PP, Brabender Mixed and Let Down 50/1 in PP. scribd.com
Formulation Strategies for Enhanced Performance
Optimization of this compound Concentration
The effectiveness of this compound as a stabilizer is dependent on its concentration within the polymer, which must be optimized for specific applications and polymer types. The required concentration varies based on the thickness of the polymer part, the type of polymer, and the expected level of UV exposure. For example, thicker sections generally require a lower concentration compared to thin films or fibers, which have a larger surface area-to-volume ratio. tappi.org
Manufacturers provide guidelines for usage levels to achieve desired performance. In acrylonitrile-butadiene-styrene (ABS), a concentration range of 0.25% to 0.50% is recommended for UV stabilization. basf.com For polypropylene (PP) thick sections, a range of 0.15% to 0.5% is suggested, while for polyethylene (PE) films and monofilaments, a broader range of 0.1% to 1% is indicated to ensure adequate protection. basf.com These concentrations are designed to provide a balance between performance, cost-effectiveness, and maintaining the physical properties of the polymer.
Table 2: Recommended Concentration of this compound in Various Polymers
This table outlines the suggested concentration ranges for this compound to achieve effective UV stabilization in different polymer applications.
| Polymer Application | Recommended Concentration (%) |
| Polypropylene (PP) Thick Sections | 0.15 - 0.5 |
| Acrylonitrile-Butadiene-Styrene (ABS) | 0.25 - 0.50 |
| Polyethylene (PE) Films and Monofilaments | 0.1 - 1.0 |
Data sourced from BASF technical information. basf.com
Role of Processing Conditions on Stabilizer Effectiveness
The processing conditions during the manufacturing of plastic articles can influence the effectiveness of light stabilizers. High temperatures and shear forces during extrusion or molding can potentially affect the distribution and stability of additives. tappi.org However, one of the significant advantages of this compound is its robust performance across various processing conditions, particularly in pigmented systems. scribd.com
While pigment agglomeration can be highly dependent on processing parameters with some stabilizers, the use of this compound mitigates this issue. scribd.com Research shows that with this compound, the color yield becomes independent of the processing conditions, ensuring consistent product quality. scribd.com This indicates that the stabilizer is not prone to degradation or adverse interactions during typical polymer processing, allowing for a wider processing window without compromising the stability and aesthetic properties of the final product. scribd.com In some cases, the presence of additives like this compound under certain processing conditions might even induce a nucleating effect, potentially leading to a more stable crystal structure in the polymer. scielo.br
Environmental and Toxicological Considerations in Research
Environmental Fate and Pathways
Persistence and Degradation in Environmental Matrices
Research indicates that Chimassorb 119 is not readily biodegradable. chemsrc.comborealisgroup.com In an aerobic biodegradability study following OECD Test Guideline 301B, the compound showed only 6% degradation over a 28-day period. chemsrc.com This low level of degradation suggests that this compound is persistent in the environment. chemsrc.comborealisgroup.com
Due to its chemical nature as a stable thermoplastic, significant chemical reactivity in the environment is not expected. borealisgroup.com It is also not anticipated to adsorb significantly to soil. borealisgroup.com Assessments have concluded that this compound does not meet the criteria to be classified as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). borealisgroup.com
Aquatic Toxicity Research
This compound is classified as toxic to aquatic life with long-lasting effects. chemsrc.comsmolecule.comnih.gov This classification is supported by various ecotoxicological studies.
Studies on aquatic organisms have yielded the following results:
Fish: A static test on Danio rerio (zebra fish) showed a 96-hour LC50 (lethal concentration for 50% of the test population) of greater than 119 mg/L, according to OECD Test Guideline 203. chemsrc.com
Algae: A static test on Pseudokirchneriella subcapitata (green algae) determined a 72-hour EC50 (effective concentration for 50% of the test population) of 6.5 mg/L, based on OECD Test Guideline 201. chemsrc.com
These findings indicate a degree of toxicity to aquatic organisms, underscoring the importance of preventing its release into aquatic environments. chemsrc.comb2bcomposites.com
Toxicological Research and Risk Assessment
The toxicological profile of this compound has been evaluated through various studies to determine its potential hazards to human health.
Acute and Subacute Toxicity Studies
Acute toxicity studies have been conducted to assess the effects of single, high-dose exposures to this compound.
| Test | Species | Route | Result | Guideline |
| Acute Oral Toxicity | Rat | Oral | LD50 > 5,000 mg/kg | OECD Test Guideline 401 |
| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2,000 mg/kg | OECD Test Guideline 402 |
| Data from Chemsrc. chemsrc.com |
In a dermal acute toxicity study, Wistar rats treated with the substance showed no deaths or systemic symptoms, and body weight gain was unaffected. europa.eu However, erythema (redness of the skin) was observed in all animals, with male rats recovering within 5 days and females showing erythema until the end of the 14-day observation period. europa.eu
Skin and Eye Irritation/Sensitization Studies
Research has investigated the potential of this compound to cause irritation to the skin and eyes, as well as to induce skin sensitization (allergic contact dermatitis).
Skin and Eye Irritation:
Skin Irritation: In a study following OECD Test Guideline 404, this compound was found to be non-irritating to rabbit skin. chemsrc.comb2bcomposites.com
Eye Irritation: Similarly, a study based on OECD Test Guideline 405 concluded that the compound is not an eye irritant in rabbits. chemsrc.comb2bcomposites.comindustrialchemicals.gov.au
Skin Sensitization: Despite its non-irritating properties, this compound is recognized as a skin sensitizer. chemsrc.comsmolecule.comb2bcomposites.com A Maximisation Test (OECD Test Guideline 406) conducted on guinea pigs indicated that it may cause sensitization by skin contact. chemsrc.com Another study reported a strong grade of skin sensitization potential in a maximization test, with 60% to 75% of the animals being sensitized. b2bcomposites.com This potential for allergic skin reaction is a key consideration in its handling and use. smolecule.comnih.govnih.gov
Genotoxicity and Mutagenicity Research
Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical to cause genetic damage.
Available research indicates that this compound is not genotoxic or mutagenic. chemsrc.com
An in vitro assay using S. typhimurium (Ames test) yielded a negative result for mutagenicity. chemsrc.com
A micronucleus test in hamsters (both male and female) also produced a negative result, indicating no evidence of chromosomal damage. chemsrc.com
The International Agency for Research on Cancer (IARC) has not identified any component of this product at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen. chemsrc.comcapotchem.cn
Leaching of this compound and its Fragments from Polymeric Materials
The migration of additives from a polymer matrix is a critical consideration in assessing the environmental impact and long-term performance of plastic materials. This compound is a high molecular weight hindered amine light stabilizer (HALS), a characteristic specifically designed to minimize its volatility and tendency to migrate from the host polymer. precedenceresearch.combasf.combasf.com Its large molecular size, approximately 2285.6 g/mol , provides excellent polymer bulk protection and high resistance to extraction. basf.combasf.comsmolecule.com Despite this, the potential for leaching, however minimal, is a subject of scientific investigation, particularly under harsh environmental conditions or over extended periods.
Leaching studies, often termed extractables and leachables (E&L) studies, are designed to identify and quantify substances that migrate from a material. pqri.orgschott-pharma.com "Extractables" refer to compounds that can be drawn out from the polymer under aggressive laboratory conditions (e.g., harsh solvents, elevated temperatures), representing a worst-case scenario. schott-pharma.compharmaceutical-technology.com "Leachables" are substances that migrate into the surrounding environment, such as food or water, under normal conditions of use. schott-pharma.compharmaceutical-technology.com For a high molecular weight additive like this compound, the distinction is important, as its inherent properties make it less likely to become a significant leachable.
Detailed research findings on the specific migration rates of this compound are not extensively documented in publicly available literature, largely due to its high resistance to migration. However, studies on the performance of polymers containing this compound under accelerated aging conditions provide indirect evidence of its stability and persistence within the matrix.
For instance, research on the oxidative resistance of polypropylene (B1209903) (PP) tape yarns utilized formulations containing this compound to evaluate long-term durability. researchgate.net In these studies, the polymer is subjected to thermo-oxidative stress at elevated temperatures and oxygen pressure to simulate aging. researchgate.net The performance is then assessed by measuring the retention of physical properties like tensile strength and chemical properties like the Oxidation Induction Time (OIT). researchgate.net While these studies focus on the performance of the stabilized polymer rather than directly quantifying the leached additive, the formulation details provide insight into typical concentrations used and studied.
| Sample ID | Base Stabilizer (Phenolic Antioxidant) | This compound Concentration (% w/w) | Other HALS |
|---|---|---|---|
| PP TY 01 | 0.03% | - | - |
| PP TY 05 | 0.03% | 0.1% | - |
| PP TY 06 | 0.03% | 0.2% | - |
| PP TY 07 | 0.03% | 0.4% | - |
The potential for leaching and the formation of fragments are influenced by several factors. These include the polymer type, the concentration of the additive, the nature of the contacting medium (e.g., water, food simulants), temperature, and the duration of contact. wur.nl Furthermore, during the service life of a polymer, the stabilizer itself can undergo chemical transformations or degradation. chalmers.se While the parent this compound molecule is large and immobile, its degradation could potentially lead to the formation of smaller, more mobile fragments. Studies on other additives, such as the antioxidant Irganox 1010, have shown that degradation products can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after thermal exposure. acs.org Similar investigations would be necessary to identify any potential fragments leaching from this compound-stabilized materials.
The fundamental parameters required for modeling and predicting migration from a polymer are summarized in the table below.
| Parameter | Description | Relevance to Leaching |
|---|---|---|
| Initial Concentration (CP,0) | The initial amount of the additive within the polymer. | Determines the total potential amount of the substance that can migrate. |
| Diffusion Coefficient (DP) | A measure of how quickly a substance can move through the polymer matrix. | Highly dependent on temperature and the molecular size of the migrating substance. Lower for high MW additives like this compound. |
| Partition Coefficient (KP,F) | Describes how the migrant distributes itself between the polymer and the contact phase (e.g., food or liquid) at equilibrium. | Influenced by the solubility of the migrant in both the polymer and the contact liquid. |
Future Research Directions and Emerging Trends
Development of Next-Generation Reactive HALS
A significant drawback of traditional, non-reactive HALS is their potential to migrate out of the polymer matrix or be lost through volatilization, particularly in materials with a high surface area or those exposed to harsh conditions. longchangchemical.com To overcome this, a primary direction of future research is the development of reactive HALS.
Core Concept: The fundamental principle behind reactive HALS is the introduction of a functional group into the stabilizer's molecular structure that can form a covalent bond with the polymer backbone during polymerization or processing. globenewswire.comlongchangchemical.com This chemical anchoring makes the stabilizing function a permanent part of the polymer, preventing its physical loss over the product's lifespan. longchangchemical.com
Research Thrusts:
Multifunctional Stabilizers: Research is active in designing single-molecule stabilizers that incorporate multiple protective functions. For example, creating a reactive HALS that also contains a UV absorber moiety, such as a benzotriazole (B28993) or benzophenone (B1666685) group, within its structure. longchangchemical.comresearchgate.net This approach provides a synergistic effect, where one part of the molecule absorbs harmful UV radiation and the other scavenges the free radicals that may still form. longchangchemical.com
Novel Reactive Groups: Scientists are exploring different reactive groups, such as acrylics or vinyls, that can be incorporated into the HALS structure to ensure efficient grafting onto various polymer chains. longchangchemical.comgoogle.com The goal is to develop a versatile toolkit of reactive stabilizers tailored for specific polymerization processes (e.g., radical polymerization, condensation polymerization).
| Feature | Traditional HALS (e.g., Chimassorb 119) | Next-Generation Reactive HALS |
| Integration | Physically dispersed within the polymer matrix. | Covalently bonded to the polymer chain. globenewswire.comlongchangchemical.com |
| Permanence | Can be lost over time due to migration and volatilization. longchangchemical.com | Offers permanent stabilization for the life of the polymer. longchangchemical.com |
| Key Advantage | High mobility allows it to protect areas where it is needed. | Superior resistance to extraction and migration, ideal for harsh environments. globenewswire.com |
| Research Focus | Optimizing molecular weight for a balance of mobility and permanence. longchangchemical.com | Designing efficient reactive groups and multifunctional capabilities. longchangchemical.comresearchgate.net |
Investigation of this compound in Novel Polymer Systems
This compound has proven effective in a wide array of conventional polymers, including polyolefins (polypropylene, polyethylene), styrenics (ABS, SAN), and various elastomers. avmachado-lab.orgbasf.com However, the materials landscape is rapidly expanding, presenting new opportunities and challenges for stabilization. Future research will focus on evaluating and optimizing the performance of this compound in these emerging polymer systems.
Areas of Investigation:
High-Performance Polymers: The automotive, aerospace, and electronics industries are increasingly using high-performance polymers that must withstand extreme conditions. transparencymarketresearch.comresearchandmarkets.com Research is needed to understand the efficacy of this compound in protecting these materials, which are often processed at high temperatures.
Recycled and Bio-based Polymers: The push for a circular economy necessitates the use of recycled plastics. These materials often have a history of degradation and can be more susceptible to photo-oxidation. Investigating how this compound can extend the service life of recycled polymers is a critical research area. Similarly, bio-based polymers are gaining traction, and their unique chemistries require dedicated studies to determine the effectiveness of existing stabilizers. marketresearchfuture.com3vsigmausa.com
Polymer Blends and Composites: Modern materials are often complex blends or composites. Research is exploring the performance of this compound in these systems, particularly its interaction with fillers, fibers (e.g., wood-plastic composites), and other additives to ensure compatibility and avoid antagonistic effects. researchgate.netbasf.com
| Polymer System | Current Status of this compound Application | Future Research Direction |
| Polyolefins (PP, PE) | Widely used and highly effective, especially in films and fibers. longchangchemical.combasf.comscribd.com | Optimizing performance in demanding applications like automotive parts and long-life agricultural films. marketresearchfuture.comcredenceresearch.com |
| Styrenics (ABS, SAN) | Demonstrated effectiveness in reducing yellowing and degradation in ABS. avmachado-lab.orgbasf.com | Investigation in advanced styrenic alloys and blends for electronics and consumer goods. |
| Elastomers (EPDM, SBS) | Used to enhance durability in flexible polymers. basf.com | Study of performance in thermoplastic elastomers (TPEs) for automotive and industrial applications. |
| Recycled Polymers | Limited systematic research. | Quantifying the ability of this compound to upgrade and extend the life of post-consumer recycled plastics. |
| Bio-based Polymers (e.g., PLA, PHA) | Largely unexplored. | Evaluating compatibility and stabilization efficiency to enable their use in durable applications. |
| Wood-Plastic Composites | General HALS are used. | Determining the impact of this compound on the photostability of both the polymer matrix and the wood fiber. researchgate.net |
Advanced Modeling and Simulation of Stabilization Mechanisms
The protective action of HALS is governed by a complex, cyclic chemical process known as the Denisov Cycle. researchgate.netfrontiersin.org In this cycle, the hindered amine is oxidized to a stable nitroxyl (B88944) radical, which then traps and neutralizes the polymer-damaging free radicals (alkyl and peroxy radicals), regenerating itself in the process to continue the protective cycle. frontiersin.orgdeltachem.netdiva-portal.org
While this general mechanism is well-accepted, the exact reaction pathways and their kinetics are incredibly complex and have been the subject of debate. researchgate.net Future research is moving beyond empirical studies and toward the use of sophisticated computational tools to build a more fundamental understanding.
Emerging Trends:
Quantum Chemistry and Computational Modeling: High-level computational techniques are being employed to model the individual reactions within the Denisov cycle. researchgate.net This allows researchers to calculate reaction energies, identify the most likely pathways, and understand how the stabilizer's molecular structure influences its efficiency.
Predictive Modeling: The ultimate goal is to develop predictive models that can forecast the long-term performance of a stabilizer like this compound in a specific polymer under defined conditions. This would enable the in silico design of next-generation HALS with optimized performance, reducing the time and cost associated with traditional trial-and-error laboratory experiments.
Sustainable Synthesis and Application of HALS
The chemical industry is under increasing pressure from both regulations and consumers to adopt more sustainable practices. marketresearchfuture.comtransparencymarketresearch.com This trend is a major driver of innovation in the HALS market, impacting everything from raw material sourcing to end-of-life considerations.
Key Research Directions:
Bio-based Feedstocks: There is growing interest in synthesizing HALS from renewable, bio-based raw materials instead of traditional fossil-fuel-based precursors. 3vsigmausa.comresearchandmarkets.com This research aims to reduce the carbon footprint of stabilizers without compromising their performance.
Greener Synthesis Routes: Efforts are underway to develop more environmentally friendly manufacturing processes. This includes designing solvent-free formulations and improving reaction efficiency to minimize waste and energy consumption. researchandmarkets.com
Reduced Toxicity: A continuous goal is the development of highly efficient stabilizers with low toxicity profiles to meet stringent regulatory standards, such as REACH and FDA requirements for food-contact materials. credenceresearch.comfuturemarketinsights.com The low alkalinity of N-R type HALS like this compound is an advantage in this regard, as it reduces interactions with acidic substances in polymer formulations. longchangchemical.comdeltachem.net
| Sustainability Aspect | Driver | Research Approach |
| Raw Materials | Reduce dependence on fossil fuels; lower carbon footprint. | Development of synthesis routes using bio-based precursors. 3vsigmausa.comresearchandmarkets.com |
| Manufacturing | Minimize environmental impact of production. | Designing solvent-free processes and improving reaction yields to reduce waste. researchandmarkets.com |
| Regulatory Compliance | Adherence to global standards (e.g., REACH, FDA). credenceresearch.comfuturemarketinsights.com | Focus on creating HALS with low toxicity and low migration potential. |
| Application | Need for stabilization in acidic environments (e.g., PVC, coatings). | Development of low-alkalinity HALS (N-R and NOR types) like this compound. longchangchemical.comdeltachem.net |
Q & A
Q. How can molecular modifications enhance this compound’s efficacy in acidic polymer systems?
- Methodological Answer : Introduce low-alkalinity substituents (e.g., ether or ester groups) to mitigate deactivation in acidic environments (e.g., PVC). Synthesize analogs via N-alkylation of the piperidinyl amine ( ) and test protonation resistance via pH-dependent UV-Vis spectroscopy. Compare oxidative stability using chemiluminescence assays in acid-doped polypropylene .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the thermal stability of this compound in polymer composites?
- Methodological Answer : Replicate conflicting studies using standardized TGA protocols (e.g., 10°C/min under nitrogen). Characterize polymer-stabilizer interactions via dynamic mechanical analysis (DMA). If discrepancies persist, investigate batch-to-batch variability in commercial samples or degradation during processing (e.g., extrusion temperatures) .
Q. What methodologies validate the environmental resistance (e.g., leaching, hydrolysis) of this compound in outdoor applications?
- Methodological Answer : Conduct outdoor exposure trials with control samples in varying climates (ISO 4892). Quantify stabilizer retention via liquid chromatography–mass spectrometry (LC-MS). For hydrolysis resistance, incubate films in buffered solutions (pH 3–10) and monitor degradation products .
Experimental Design Frameworks
How to formulate hypothesis-driven research questions for studying this compound’s mechanism of action?
- Methodological Answer : Use the PICO framework: Population (polymer type), Intervention (stabilizer concentration), Comparison (unstabilized controls), Outcome (photostability metrics). For mechanistic studies, employ electron paramagnetic resonance (EPR) to detect nitroxyl radical formation, linking HALS activity to radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
